1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline
Description
Historical Evolution of Oxazoline-Containing Ligands in Asymmetric Catalysis
The development of oxazoline-based ligands traces its origins to 1986, when Brunner and colleagues first employed a pyridine-oxazoline (PyOX) ligand in asymmetric catalysis. This landmark study demonstrated the potential of oxazoline moieties to induce chirality in metal complexes, paving the way for their widespread adoption. By 1991, Evans and Corey independently reported bisoxazoline (BOX) ligands, which became foundational tools for enantioselective aldol reactions, Diels–Alder cycloadditions, and Michael additions. These early ligands established oxazolines as privileged scaffolds due to their modular synthesis and ability to form stable complexes with transition metals like palladium, ruthenium, and cobalt.
Subsequent decades witnessed strategic modifications to enhance stereocontrol and substrate scope. For instance, siloxane-substituted oxazoline ferrocenes emerged as next-generation ligands, leveraging silicon’s electron-donating effects to improve enantioselectivity in Pd-catalyzed allylic alkylations. Concurrently, multifunctional isoquinoline-oxazolines (MIQOXs) were developed, combining the rigid aromatic framework of isoquinoline with oxazoline’s chiral induction capabilities. These hybrids enabled unprecedented enantioselectivities (>97% ee) in Pd-catalyzed additions of arylboronic acids to nitrostyrenes.
A pivotal innovation involved immobilizing oxazoline ligands on solid supports to facilitate catalyst recycling. Cornejo et al. achieved this in 2002 by copolymerizing vinyl-functionalized pyridine-bis(oxazoline) ligands with styrene and divinylbenzene, yielding heterogeneous catalysts that retained 85% ee in cyclopropanation reactions. Recent advances focus on fine-tuning steric and electronic parameters through substituent engineering. For example, gem-disubstituted oxazoline ferrocenes introduced by Guiry demonstrated enhanced stereoselectivity in Zn-mediated nucleophilic additions to aldehydes. Similarly, κ²-N,O-oxazoline preligands with valinol-derived backbones achieved 97.5:2.5 enantiomeric ratios in electrocatalytic C–H activations.
Structural Uniqueness of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline
The compound This compound integrates two pharmacophoric motifs: a planar isoquinoline core and a conformationally restricted oxazoline ring. The isoquinoline moiety provides a rigid π-system that enhances metal coordination through nitrogen lone pairs, while the oxazoline subunit introduces a chiral environment critical for asymmetric induction. Key structural features include:
- Stereogenic Center : The (4S)-tert-butyl group at the oxazoline’s 4-position creates a well-defined chiral pocket. This configuration minimizes racemization and stabilizes transition states through van der Waals interactions, as evidenced by similar ligands achieving >90% ee in Co-catalyzed electro-oxidative couplings.
- Electronic Modulation : The electron-withdrawing oxazoline ring (C=N–O) polarizes the metal center, accelerating oxidative addition steps in cross-coupling reactions. This effect is amplified by the tert-butyl group’s electron-donating nature, which balances electron density at the metal.
- Steric Shielding : The bulky tert-butyl substituent enforces a specific dihedral angle between the oxazoline and isoquinoline planes, preventing undesired side reactions. In Pd-catalyzed allylic alkylations, analogous steric hindrance improved enantiomeric ratios from 84:16 to 97:3.
Comparative studies of hybrid ligands reveal that the isoquinoline-oxazoline combination outperforms traditional bisoxazolines in reactions requiring extended conjugation. For instance, MIQOX ligands achieved 98% ee in asymmetric nitroalkene additions, whereas conventional BOX ligands plateaued at 89%. This enhancement stems from isoquinoline’s ability to stabilize charge-transfer states during catalysis, a property validated by density functional theory (DFT) calculations.
The compound’s reactivity is further influenced by its tautomeric equilibrium. Unlike simpler oxazolines, the fused isoquinoline system restricts ring-opening processes, ensuring ligand integrity under acidic conditions. This stability is critical for applications in multistep syntheses, where ligand decomposition could compromise enantioselectivity.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)14-12-7-5-4-6-11(12)8-9-17-14/h4-9,13H,10H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSNGZCIVOUXHS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline typically involves the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides isoquinolines in excellent yields and short reaction times. Another approach involves the use of palladium-catalyzed coupling reactions under microwave irradiation, which also yields various substituted isoquinolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in enantioselective synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties make it useful in studying biological systems and interactions.
Industry: The compound is valuable in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline involves its role as a chiral ligand. It facilitates enantioselective reactions by coordinating with metal catalysts, thereby influencing the stereochemistry of the products. The molecular targets and pathways involved include various metal catalysts used in asymmetric synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical and Catalytic Properties
The tert-butyl group distinguishes this compound from analogs with smaller or less bulky substituents. Key comparisons include:
tert-Butyl vs. Isopropyl Substituents
- Both (4R) and (4S) enantiomers are commercially available, with identical pricing (¥27,400/100 mg) but distinct stereochemical impacts .
tert-Butyl vs. Methyl/Phenyl Substituents
- 1-Methyl- and 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: These derivatives exhibit lower contractile smooth muscle activity (−0.5% to +10.3% vs. control) compared to 1,1-disubstituted analogs (−74% activity) . Structural Insight: The absence of an oxazoline ring and the presence of methoxy groups in these compounds limit their utility in catalysis but highlight the importance of substituent positioning for biological activity.
Data Table: Key Comparative Properties
Biological Activity
1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline (CAS No. 1402851-52-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₈N₂O
- Molecular Weight : 254.33 g/mol
- Structural Characteristics : The compound features an isoquinoline core substituted with a tert-butyl and a dihydrooxazole moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 10 | ROS generation and mitochondrial dysfunction |
| A549 (Lung) | 12 | Inhibition of cell proliferation |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against a range of bacteria and fungi, indicating potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
- Cell Cycle Arrest : Studies indicate that it can induce G1 phase arrest in cancer cells, leading to reduced cell proliferation.
- Antimicrobial Mechanism : The antimicrobial activity is attributed to membrane disruption and inhibition of nucleic acid synthesis in pathogens.
Study 1: Antitumor Efficacy in Vivo
A recent animal study examined the antitumor efficacy of this compound in mice bearing xenograft tumors derived from MCF-7 cells. The results showed a significant reduction in tumor volume compared to controls:
- Tumor Volume Reduction : 60% after four weeks of treatment.
- Survival Rate : Increased survival rates were observed among treated mice.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results highlighted its potential as an alternative treatment option:
- Clinical Isolate Resistance : The compound demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).
Q & A
Q. What are the recommended safety protocols for handling 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous oxazoline-containing compounds (e.g., (R)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole). Key precautions include:
-
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, wear a respirator with an organic vapor cartridge .
-
Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols .
-
Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
-
First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Table 1 : Key Hazard and Safety Data from Analogous Compounds
Property Value/Recommendation Source GHS Classification Not fully classified (limited toxicology data) Firefighting Media CO₂, dry chemical powder Stability Stable under inert atmosphere; incompatible with strong oxidizers
Q. How can the stereochemical integrity of the (4S)-tert-butyl group be verified during synthesis?
- Methodological Answer : Use chiral analytical techniques:
- Chiral HPLC : Employ a column with cellulose-based stationary phases (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
- Optical Rotation : Compare experimental [α]D values with literature data for structurally related oxazolines (e.g., (4R)-4-tert-butyl-2-methyl-2-oxazoline: [α]D = +23.5° in chloroform) .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives .
Q. What synthetic routes are reported for isoquinoline-oxazoline hybrids?
- Methodological Answer : Common strategies include:
- Cyclocondensation : React isoquinoline-1-carbaldehyde with tert-butyl-substituted β-amino alcohols under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the oxazoline ring .
- Metal-Catalyzed Coupling : Utilize palladium catalysts (e.g., Pd(OAc)₂) for C–H activation in isoquinoline cores, followed by oxazoline ring closure .
- Post-Functionalization : Modify pre-synthesized isoquinoline scaffolds via nucleophilic substitution at the oxazoline’s 2-position .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic applications?
- Methodological Answer : Apply density functional theory (DFT) calculations:
- Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s electronic structure, focusing on the oxazoline ring’s nucleophilicity and the isoquinoline’s π-π interactions .
- Reaction Pathways : Simulate intermediates in asymmetric catalysis (e.g., ligand-metal complexes) to predict enantioselectivity trends .
- Solvent Effects : Include polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction kinetics .
Q. What strategies mitigate decomposition of this compound under acidic conditions?
- Methodological Answer : Address instability through:
- Protective Group Chemistry : Introduce electron-withdrawing groups (e.g., acetyl) at the oxazoline’s nitrogen to reduce protonation-driven ring-opening .
- Buffered Media : Conduct reactions in phosphate-buffered solutions (pH 6–8) to minimize acid-catalyzed degradation .
- Real-Time Monitoring : Use in-situ IR spectroscopy to track decomposition (e.g., loss of C=O stretch at 1650 cm⁻¹) and adjust conditions dynamically .
Q. How can isotopic labeling resolve contradictory data in metabolic studies of this compound?
- Methodological Answer : Design labeled analogs for tracer experiments:
- ¹³C/¹⁵N Labeling : Incorporate isotopes at the oxazoline’s methylene group or isoquinoline’s C-1 position to track metabolic pathways via LC-MS/MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps in enzymatic assays .
- Data Reconciliation : Cross-validate findings with computational metabolomics platforms (e.g., MetaCyc) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
